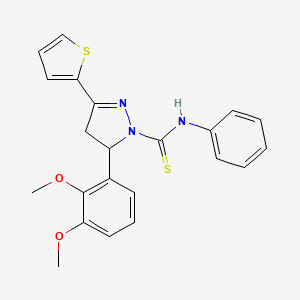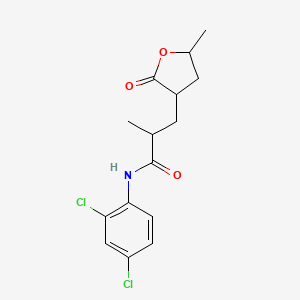
1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, also known as CDDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CDDP belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole exerts its biological effects by modulating various signaling pathways. For example, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell survival. In addition, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been found to activate the AMPK signaling pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In addition, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been shown to improve glucose uptake and insulin sensitivity in diabetic mice. These effects make 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using standard laboratory equipment. In addition, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been extensively studied, and its biological effects are well documented. However, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole also has some limitations. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Furthermore, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. First, more research is needed to elucidate the mechanism of action of 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. Second, the safety and efficacy of 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole in humans need to be evaluated in clinical trials. Third, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole could be further modified to improve its pharmacological properties, such as its bioavailability and specificity. Fourth, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole could be tested in combination with other drugs to enhance its therapeutic efficacy. Finally, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole could be tested in animal models of other diseases, such as neurodegenerative diseases, to evaluate its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been found to improve glucose uptake and insulin sensitivity in diabetic mice, indicating its potential as an anti-diabetic agent.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-19-14-8-7-13-18(19)22(26)25-21(17-11-5-2-6-12-17)15-20(24-25)16-9-3-1-4-10-16/h1-14,21H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMRJNRLYVABFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B4105833.png)
![2-butyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4105835.png)
![2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4105841.png)
![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4105856.png)
![[(3-{[methyl(quinolin-5-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4105857.png)

![1-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4105874.png)
![3-methoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105875.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4105876.png)

![5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4105881.png)

![N-[(2-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4105896.png)
![N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B4105899.png)